

An In-depth Technical Guide to the Thermal Decomposition of Calcium Silicate Hydrates

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Compound of Interest

Compound Name: Calcium silicate

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Introduction

Calcium silicate hydrates (C-S-H) are the primary binding phase in hydrated Portland cement paste, responsible for its strength and durability. The thermal decomposition of C-S-H is a critical area of study, with implications for the fire resistance of concrete structures, the development of novel cementitious materials, and the characterization of these materials. This technical guide provides a comprehensive overview of the thermal decomposition of C-S-H, focusing on the key phases, their decomposition pathways, and the experimental techniques used for their analysis.

Core Concepts of C-S-H Thermal Decomposition

The thermal decomposition of C-S-H is a multi-stage process involving the removal of different forms of water, the transformation of the silicate structure, and the formation of new crystalline phases. The exact temperatures and products of decomposition can vary depending on the specific C-S-H phase (e.g., tobermorite, jennite), its Ca/Si ratio, and the experimental conditions.

The process can be broadly categorized into the following stages:

- Dehydration: The removal of physically bound water (adsorbed and interlayer water).

- Dehydroxylation: The loss of chemically bound water from silanol (Si-OH) groups.
- Decomposition of Silicate Structure: The breakdown of the C-S-H layered structure.
- Recrystallization: The formation of new, more stable crystalline phases at higher temperatures.

Key Calcium Silicate Hydrate Phases

The two most common models for the structure of C-S-H are based on the naturally occurring minerals tobermorite and jennite. Their thermal decomposition behavior provides a framework for understanding the broader class of C-S-H found in cement pastes.

Data Presentation: Thermal Decomposition Characteristics

The following tables summarize the key thermal decomposition events for various calcium silicate hydrates as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: TGA Mass Loss in Different Temperature Ranges for C-S-H Phases

C-S-H Phase/Material	Temperature Range (°C)	Associated Process	Mass Loss (%)
General C-S-H	< 200	Dehydration (loss of free and adsorbed water)	~5.25[1]
100 - 180	Dehydration of C-S-H	Varies	
200 - 600	Loss of interlayer and chemically bound water	Gradual Loss[2]	
400 - 520	Dehydroxylation of Ca(OH) ₂ (if present)	Varies	
615 - 630	Decomposition of CaO layers and SiO ₂ chains	Varies[3]	
Tobermorite (14 Å)	55 - 120	Transformation to 11.3 Å tobermorite (loss of interlayer water)	~10[4]
200 - 450	Formation of 9.35 Å tobermorite (further water loss)	Varies	
450 - 650	Loss of remaining water and CO ₂ (if carbonated)	Varies[5]	
Synthetic C-S-H (Ca/Si = 1.0)	20 - 120	Dehydration	Significant[2]
< 200	Removal of ~50% of non-evaporable water	Gradual Loss[2]	
< 400	Removal of ~80% of non-evaporable water	Gradual Loss[2]	
Cement Paste	80 - 240	Major dehydration of C-S-H	Varies[3]

411 - 427	Decomposition of $\text{Ca}(\text{OH})_2$	Varies[3]
648 - 691	Decomposition of CaCO_3	Varies[3]

Table 2: DTA Peak Temperatures for C-S-H and Related Phases

Material	Peak Temperature (°C)	Peak Type	Associated Process
General C-S-H	~100	Endothermic	Loss of free and adsorbed water[6]
450 - 550	Endothermic	Dehydroxylation of portlandite ($\text{Ca}(\text{OH})_2$) [7]	
700 - 900	Endothermic	Decarbonation of calcium carbonate[7]	
800 - 900	Exothermic	Transformation of C-S-H to β -wollastonite[8]	
Tobermorite	80 - 300	Endothermic	Decomposition of tobermorite phase[9]
Synthetic C-S-H (from black liquor)	73	Endothermic	Moisture content loss[10]
Cement Paste	81 - 91	Endothermic	Dehydration of ettringite[3]
129 - 138	Endothermic	Decomposition of AFm phases[3]	
241 - 244	Endothermic	Decomposition of hydrogarnet[3]	
411 - 427	Endothermic	Decomposition of $\text{Ca}(\text{OH})_2$ [3]	
648 - 691	Endothermic	Decomposition of CaCO_3 [3]	

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the key analytical techniques used to study the thermal

decomposition of C-S-H.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To quantify mass changes and identify thermal events (e.g., phase transitions, decomposition) as a function of temperature.

Methodology:

- Sample Preparation:
 - For hydrated cement pastes, hydration is typically stopped at the desired age. This can be achieved by solvent exchange, often with isopropanol followed by diethyl ether, to remove free water.
 - The sample is then dried, for example, in an oven at a low temperature (e.g., 40°C) for a short period to remove the solvent.
 - The dried sample is ground to a fine powder (typically passing a specific mesh size) to ensure uniform heating.
- Instrumentation and Parameters:
 - A simultaneous TGA/DTA or TGA/DSC instrument is commonly used.
 - Sample Mass: Typically 20-50 mg.[1][11]
 - Crucible: Platinum or alumina crucibles are common.[1]
 - Atmosphere: A high-purity inert gas, such as nitrogen, is used to prevent oxidation.[1][11]
 - Flow Rate: A typical flow rate is 50 mL/min.[1]
 - Heating Program: A linear heating rate of 5-10°C/min is frequently employed.[11][12] The temperature range is typically from ambient to 1000°C.[1]
- Data Analysis:

- The TGA curve plots mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
- The DTA curve plots the temperature difference between the sample and a reference material, revealing endothermic and exothermic events.
- Quantitative analysis of mass loss in specific temperature ranges is performed to determine the amounts of different types of water and the content of phases like portlandite and calcite.[\[13\]](#) Deconvolution of overlapping DTG peaks can be used for more precise quantification.[\[14\]](#)

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the sample before, during, and after thermal treatment. High-temperature XRD (HT-XRD) allows for in-situ analysis of phase transformations.

Methodology:

- Sample Preparation:
 - For ex-situ analysis, samples are heated to specific temperatures in a furnace, held for a defined period, and then cooled before analysis.
 - The treated samples are ground to a fine powder.
- Instrumentation and Parameters:
 - A powder X-ray diffractometer with, for example, a Cu K α radiation source is used.
 - For HT-XRD, the diffractometer is equipped with a high-temperature chamber.
 - Scan Range: A typical 2 θ range is 5° to 70°.
 - Step Size and Dwell Time: These parameters are adjusted to achieve good signal-to-noise ratio.

- For in-situ HT-XRD, diffraction patterns are collected continuously or at set temperature intervals as the sample is heated.[15]
- Data Analysis:
 - The resulting diffraction patterns are compared to databases (e.g., ICDD) to identify the crystalline phases present.
 - Changes in the diffraction patterns with increasing temperature reveal the decomposition of initial phases and the formation of new ones.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the C-S-H structure and to monitor changes in the silicate polymerization and the state of water during thermal decomposition.

Methodology:

- Sample Preparation (KBr Pellet Technique):
 - The sample is thoroughly dried to avoid interference from atmospheric moisture.
 - A small amount of the finely ground sample (typically 0.5-1 mg) is mixed with about 100 mg of dry, spectroscopic grade potassium bromide (KBr).[9]
 - The mixture is further ground to a very fine, homogenous powder.
 - The powder is then pressed into a thin, transparent pellet using a hydraulic press.[16]
- Instrumentation and Parameters:
 - An FTIR spectrometer is used, often in transmission mode.
 - Spectral Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is common.
 - A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.

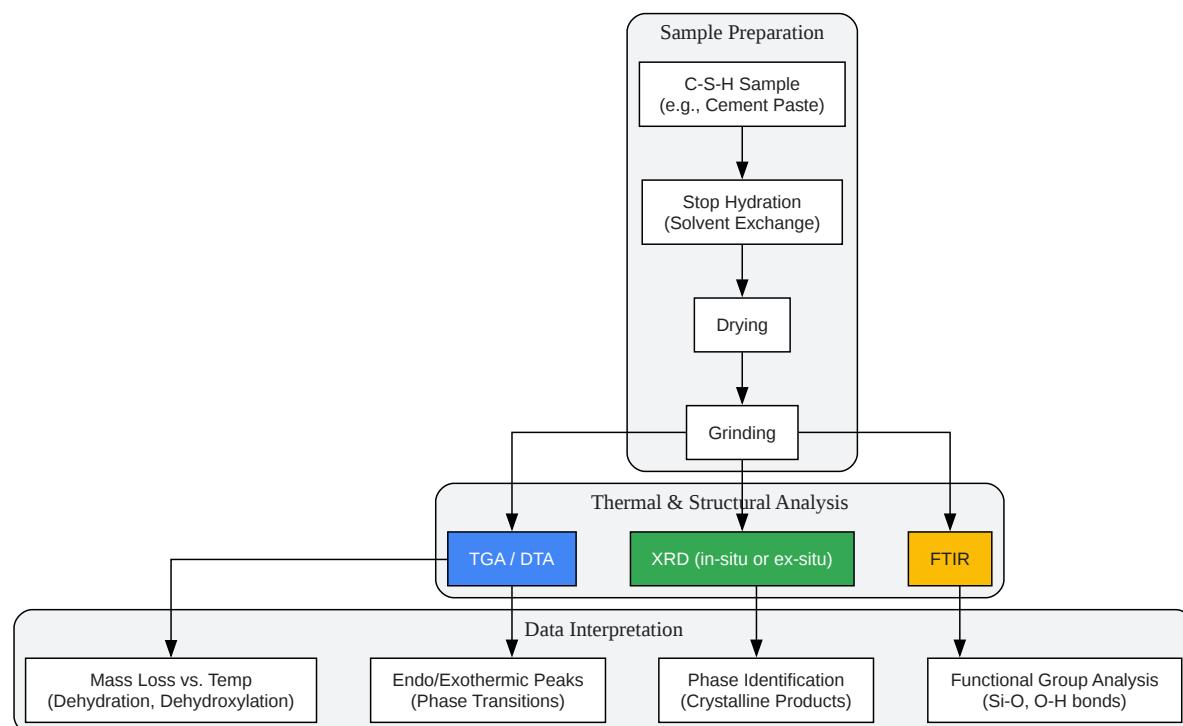
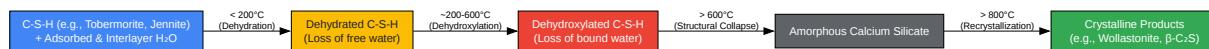
- Data Analysis:

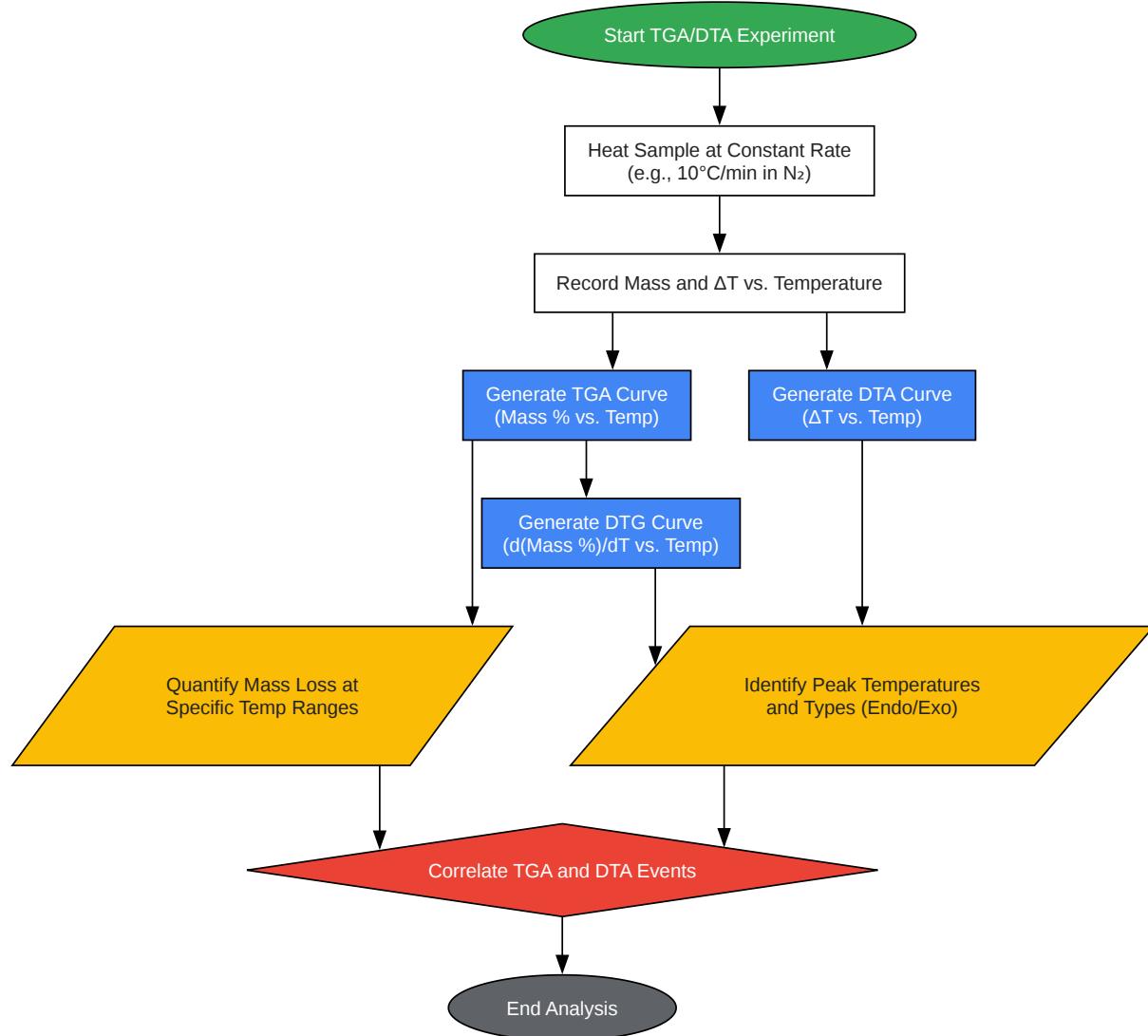
- The positions and intensities of the absorption bands are analyzed to identify specific functional groups, such as Si-O-Si, Si-OH, and H-O-H.
- Changes in the spectra of heated samples indicate the loss of water and transformations in the silicate structure.

Attenuated Total Reflectance (ATR)-FTIR: This is an alternative to the KBr pellet method that requires less sample preparation. The sample is brought into direct contact with an ATR crystal (e.g., diamond or germanium).[8][17]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the thermal decomposition of calcium silicate hydrates.



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